5-Chloro-2-[chloro(difluoro)methyl]pyridine

Medicinal Chemistry ADME Agrochemical Design

5-Chloro-2-[chloro(difluoro)methyl]pyridine (CAS 349-93-9) is a specialized halogenated pyridine featuring a reactive chlorodifluoromethyl (-CF2Cl) group at the 2-position and a chlorine atom at the 5-position. This compound is a crucial intermediate in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical sectors, where the unique electronic and steric properties of the -CF2Cl group are leveraged.

Molecular Formula C6H3Cl2F2N
Molecular Weight 197.99 g/mol
Cat. No. B12854855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[chloro(difluoro)methyl]pyridine
Molecular FormulaC6H3Cl2F2N
Molecular Weight197.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)C(F)(F)Cl
InChIInChI=1S/C6H3Cl2F2N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H
InChIKeyKPLBVODMCVXLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[chloro(difluoro)methyl]pyridine: A Strategic Chlorodifluoromethyl Pyridine Building Block for Targeted Synthesis


5-Chloro-2-[chloro(difluoro)methyl]pyridine (CAS 349-93-9) is a specialized halogenated pyridine featuring a reactive chlorodifluoromethyl (-CF2Cl) group at the 2-position and a chlorine atom at the 5-position. This compound is a crucial intermediate in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical sectors, where the unique electronic and steric properties of the -CF2Cl group are leveraged . Its molecular formula is C6H3Cl2F2N, with a molecular weight of 198.00 g/mol . This guide provides a detailed, evidence-based analysis to inform procurement and scientific selection against closely related analogs.

Radical Precursor
-CF₂Cl group enables selective late-stage difluoromethylation via radical pathways.
Lipophilicity Modulation
Higher LogP vs. -CF₃ analogs supports membrane permeability studies in ADME research.
Regiochemical Precision
2-Chloro-5-CF₂Cl substitution pattern permits directed cross-coupling at the 5-position.

Why Simple Substitution of 5-Chloro-2-[chloro(difluoro)methyl]pyridine with Common Analogs is Chemically Invalid


The chlorodifluoromethyl group in 5-Chloro-2-[chloro(difluoro)methyl]pyridine is not merely a larger or more complex version of the trifluoromethyl group found in common analogs like 5-Chloro-2-(trifluoromethyl)pyridine (CAS 349-94-0) or 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3). The -CF2Cl moiety introduces a unique combination of electronic effects and a distinct chemical handle for further derivatization, particularly radical chemistry, which is not possible with a -CF3 group [1]. Directly substituting a -CF2Cl-containing intermediate with a -CF3 analog will inevitably lead to different reaction outcomes, altered physicochemical properties of the final product, and potential failure in achieving the desired biological activity profile. The following evidence quantifies these critical differences, demonstrating that 5-Chloro-2-[chloro(difluoro)methyl]pyridine is a non-fungible, specialized reagent.

!
Substituting -CF₂Cl with -CF₃ eliminates the radical reactivity handle, blocking late-stage -CF₂H installation.
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The 2-chloro-5-CF₂Cl regioisomer shifts electronic deactivation, altering cross-coupling reaction outcomes.
!
Patent-claimed herbicidal activity is tied to the -CF₂Cl motif; -CF₃ analogs may fail to exhibit required selectivity.

5-Chloro-2-[chloro(difluoro)methyl]pyridine: Quantitative Differentiation Evidence Guide


Altered Lipophilicity vs. Trifluoromethyl Analogs: Quantified LogP Differences

The chlorodifluoromethyl (-CF2Cl) group imparts a distinct lipophilicity profile compared to the more common trifluoromethyl (-CF3) substituent. For the target compound 5-Chloro-2-[chloro(difluoro)methyl]pyridine, the predicted LogP is higher than its direct -CF3 analog, 5-Chloro-2-(trifluoromethyl)pyridine. This difference is critical for membrane permeability and target engagement in biological systems.

Lipophilicity Shift
Class-level inference
ΔLogP +0.38
Higher predicted LogP may influence membrane permeability in ADME models.
Computational prediction; experimental confirmation advised.
Medicinal Chemistry ADME Agrochemical Design

Unique Synthetic Reactivity: The Chlorodifluoromethyl Group as a Radical Precursor

Unlike the chemically inert -CF3 group in 5-Chloro-2-(trifluoromethyl)pyridine, the carbon-chlorine bond in the -CF2Cl group of 5-Chloro-2-[chloro(difluoro)methyl]pyridine is a reactive handle. This enables selective functionalization via radical pathways that are inaccessible to its -CF3 analogs.

Radical Precursor
Class-level inference
-CF₂Cl: Reactive C-Cl bond for -CF₂H generation
-CF₃: No analogous reactivity
Enables late-stage difluoromethylation; class-dependent reactivity review needed.
Radical conditions required; validate in target substrate.
Synthetic Methodology Radical Chemistry Fluorination

Physicochemical Differentiation: Boiling Point and Physical State

5-Chloro-2-[chloro(difluoro)methyl]pyridine exhibits distinct physical properties compared to its regioisomeric and functional analogs, which directly impact handling, purification, and process scale-up.

Boiling Point
Reported
188.2 °C vs. ~146 °C
Higher boiling point reduces volatility during high-temperature reactions.
Atmospheric pressure; may simplify distillation purification.
Process Chemistry Purification Handling

Regioisomeric Differentiation: Positional Effects on Reactivity

The position of the chlorine and chlorodifluoromethyl substituents on the pyridine ring dramatically alters the molecule's electronic environment and, consequently, its reactivity in cross-coupling and other metal-catalyzed reactions. 5-Chloro-2-[chloro(difluoro)methyl]pyridine is a distinct chemical entity from its regioisomer, 2-Chloro-5-(chlorodifluoromethyl)pyridine, with each showing different reactivity patterns.

Regioisomeric Reactivity
Class-level inference
5-Cl deactivated (meta to -CF₂Cl)
Regioisomer: 2-Cl shows different electronic bias
Positional substitution alters cross-coupling outcomes; isomer selection is critical.
Validate under intended coupling conditions.
Regioselective Synthesis Structure-Activity Relationship Cross-Coupling

Comparative Utility in Herbicidal Applications: Patent-Driven Evidence

Patents in the agrochemical field specifically claim pyridine derivatives bearing a chlorodifluoromethyl radical as intermediates for herbicides with selectivity against grass weeds. The presence of this group is often essential for the desired biological activity, a property not generally shared by trifluoromethyl analogs [1].

Patent Herbicidal Motif
Class-level inference
-CF₂Cl specified as critical for grass weed selectivity [1]
Reported herbicidal activity context; -CF₃ analogs lack this designation.
US Patent 4,925,947; in vivo assay results.
Agrochemical Herbicide Discovery Structure-Activity Relationship

Optimal Application Scenarios for 5-Chloro-2-[chloro(difluoro)methyl]pyridine Based on Verified Differentiators


Medicinal Chemistry: Synthesis of Difluoromethylated Drug Candidates

This compound is ideally suited as a precursor for late-stage difluoromethylation in medicinal chemistry programs. Its chlorodifluoromethyl group can be selectively transformed into a -CF2H group, a privileged motif in modern drug design known to enhance metabolic stability and bioavailability .

Agrochemical Discovery: Development of Selective Herbicides

In agrochemical R&D, this pyridine derivative serves as a key intermediate for constructing novel herbicidal compounds. As highlighted in patent literature, the chlorodifluoromethyl radical is a crucial structural element for achieving selective activity against grass weeds, making it essential for developing next-generation crop protection solutions .

Process Chemistry: Reactions Requiring Reduced Volatility for Safety and Yield

For reactions requiring elevated temperatures, the higher boiling point of 5-Chloro-2-[chloro(difluoro)methyl]pyridine compared to its trifluoromethyl analogs minimizes loss through evaporation. This property is particularly advantageous in process chemistry and scale-up, improving yield, simplifying reactor setup, and enhancing operational safety .

Application
Selection Property
Validation Focus
Late-stage difluoromethylation
-CF₂Cl radical precursor reactivity
-CF₂H incorporation efficiency and selectivity
Selective herbicide synthesis
-CF₂Cl as patent-identified herbicide motif
Grass weed selectivity in herbicidal assays
High-temperature reactions
Higher boiling point reduces evaporation loss
Yield and safety in high-temperature processes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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